molecular formula C5H9F3N2O B1398539 (R)-2-Amino-5,5,5-trifluoropentanamide CAS No. 1146852-37-0

(R)-2-Amino-5,5,5-trifluoropentanamide

Cat. No. B1398539
M. Wt: 170.13 g/mol
InChI Key: JNHJLLWYQJNHIR-GSVOUGTGSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its physical appearance.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions involved, the reagents and conditions used, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and structural confirmation of various compounds related to (R)-2-Amino-5,5,5-trifluoropentanamide are vital in the development of new drugs. These compounds include derivatives of 1,2,4-triazole, which are foundational for manufacturing new native drugs. Their structures are confirmed using modern physical-chemical methods like elemental analysis, NMR spectroscopy, and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).

Biological Significance and Synthetic Approaches

  • Nonproteinogenic amino acids, including those related to (R)-2-Amino-5,5,5-trifluoropentanamide, have significant biological properties. They serve as building blocks for new molecules or as surrogates of native amino acids in peptidic entities to modulate biological behavior. These compounds are key structural fragments in biologically active compounds and have applications in areas like hydrogen production for fuel cells and food chemistry (Viso et al., 2011).

Application in Protein Stability

  • Highly fluorinated amino acids, such as (R)-2-Amino-5,5,5-trifluoropentanamide, are used to stabilize helical proteins. They are particularly useful in biotechnologies involving beta-sheet proteins like antibodies. Introduction of fluorine into these proteins can significantly enhance their stability, which is crucial for applications in protein therapeutics and biosensors (Chiu, Kokona, Fairman, & Cheng, 2009).

Metabolomics Research

  • In metabolomics research, compounds like (R)-2-Amino-5,5,5-trifluoropentanamide are included in the analysis of metabolite concentrations in human plasma. This research supports the development of new technologies in metabolomics and contributes to understanding metabolic profiles in various conditions (Phinney et al., 2013).

Safety And Hazards

This involves looking at the potential dangers of handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include new reactions, uses in industry or medicine, or environmental applications.


For a specific compound like “®-2-Amino-5,5,5-trifluoropentanamide”, you would need to look up this information in scientific literature or databases. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start. If not, resources like Google Scholar can also be useful for finding scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(2R)-2-amino-5,5,5-trifluoropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHJLLWYQJNHIR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718945
Record name 5,5,5-Trifluoro-D-norvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-5,5,5-trifluoropentanamide

CAS RN

1146852-37-0
Record name 5,5,5-Trifluoro-D-norvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Burrell, JA Easter, MP Cassidy… - Journal of Labelled …, 2014 - Wiley Online Library
Bristol‐Myers Squibb and others are developing drugs that target novel mechanisms to combat Alzheimer's disease. γ‐Secretase inhibitors are one class of potential therapies that have …

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